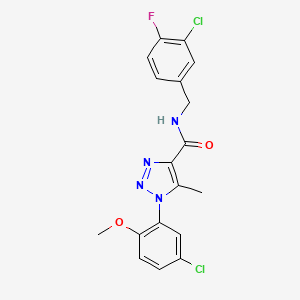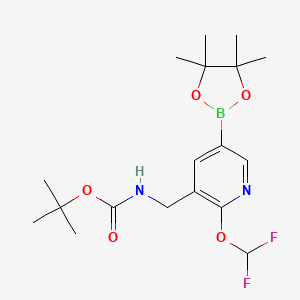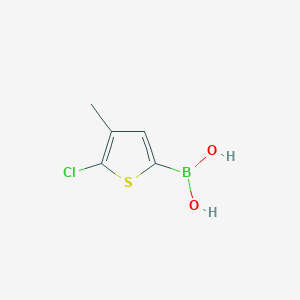
Zinc(II) octaethylporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc(II) octaethylporphine: is a synthetic porphyrin compound with the chemical formula C36H44N4Zn . It is known for its supramolecular properties and is used in various scientific and industrial applications. This compound is particularly notable for its role in the development of phototransistors and other electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc(II) octaethylporphine is typically synthesized through the reaction of octaethylporphyrin with zinc acetate in a suitable solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as HPLC and NMR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc(II) octaethylporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The porphyrin ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different zinc porphyrin derivatives, while substitution reactions can introduce various functional groups onto the porphyrin ring .
Wissenschaftliche Forschungsanwendungen
Zinc(II) octaethylporphine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Zinc(II) octaethylporphine involves its ability to coordinate with various molecules and ions. The zinc ion in the center of the porphyrin ring can interact with different ligands, facilitating various chemical reactions. This coordination ability is crucial for its catalytic activity and its role in biological systems .
Vergleich Mit ähnlichen Verbindungen
- Zinc(II) tetraphenylporphine
- Zinc(II) meso-tetraphenylporphine
- Zinc(II) protoporphyrin IX
Comparison: Zinc(II) octaethylporphine is unique due to its specific ethyl substituents on the porphyrin ring, which influence its chemical properties and reactivity. Compared to other zinc porphyrins, it exhibits different solubility and stability characteristics, making it suitable for specific applications in electronics and catalysis .
Eigenschaften
Molekularformel |
C36H44N4Zn |
|---|---|
Molekulargewicht |
598.1 g/mol |
IUPAC-Name |
zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |
InChI |
InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
InChI-Schlüssel |
VVUVWOLOUOYXOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)

![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)


![Ethyl 2-{[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}phenyl)carbonyl]amino}benzoate](/img/structure/B12499782.png)
![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)

![Ethyl 3-{[(3-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499796.png)
![1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499799.png)

![Ethyl 2-{4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B12499812.png)
